(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1432680-19-7
VCID: VC4150803
InChI: InChI=1S/C11H12ClN3/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8/h2-7,11H,13H2,1H3
SMILES: CN1C=CC(=N1)C(C2=CC=C(C=C2)Cl)N
Molecular Formula: C11H12ClN3
Molecular Weight: 221.69

(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine

CAS No.: 1432680-19-7

Cat. No.: VC4150803

Molecular Formula: C11H12ClN3

Molecular Weight: 221.69

* For research use only. Not for human or veterinary use.

(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine - 1432680-19-7

Specification

CAS No. 1432680-19-7
Molecular Formula C11H12ClN3
Molecular Weight 221.69
IUPAC Name (4-chlorophenyl)-(1-methylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C11H12ClN3/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8/h2-7,11H,13H2,1H3
Standard InChI Key OJQMHFMFJQMYGG-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(C2=CC=C(C=C2)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring (1-methyl-1H-pyrazol-3-yl) linked to a 4-chlorophenyl group via a methanamine bridge. Key features include:

  • Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, methylated at the N1 position .

  • 4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, enhancing electronic stability and lipophilicity .

  • Methanamine linker: A primary amine group (-NH₂) connecting the two aromatic systems, enabling hydrogen bonding and salt formation .

The SMILES notation (CN1C=CC(=N1)C(C2=CC=C(C=C2)Cl)N) and InChIKey (OJQMHFMFJQMYGG-UHFFFAOYSA-N) provide precise structural identifiers .

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in organic solvents like chloroform and methanol .

  • Boiling Point: Estimated at 243–245°C based on analogous pyrazole derivatives .

  • Collision Cross Section: Predicted CCS values range from 147.2 Ų ([M+H]⁺) to 155.9 Ų ([M+NH₄]⁺), indicating moderate polarity .

Synthesis and Optimization

Conventional Synthesis Routes

A common pathway involves:

  • Formation of (4-chlorophenyl)(5-methylpyrazin-2-yl)methanone: Reacting 4-chlorobenzaldehyde with 5-methylpyrazine-2-carboxylic acid hydrazide in ethanol .

  • Reductive amination: Treating the ketone intermediate with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) under microwave irradiation (90°C, 30 min), yielding the target amine in 90% efficiency .

Key Reaction:

(4-chlorophenyl)(5-methylpyrazin-2-yl)methanone+NH4OAcNaBH3CN, MW(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine\text{(4-chlorophenyl)(5-methylpyrazin-2-yl)methanone} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN, MW}} \text{(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine}

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

  • Time Reduction: From 7–9 hours (conventional) to 8–10 minutes .

  • Yield Improvement: Up to 92% compared to 77% for traditional methods .

ParameterConventional MethodMicrowave Method
Reaction Time420–540 min8–10 min
Yield57–77%79–92%
Byproduct FormationModerateMinimal

Applications in Drug Discovery

Lead Optimization

  • Structure-Activity Relationships (SAR):

    • Chlorine at the phenyl para position enhances lipid membrane permeability .

    • Methylation of the pyrazole N1 position reduces metabolic degradation .

Hybrid Molecules

Hybridizing the core structure with oxadiazole or coumarin moieties improves pharmacokinetic profiles:

  • Oxadiazole Hybrids: 10-fold higher bioavailability in rodent models .

  • Coumarin Conjugates: Enhanced fluorescence for cellular tracking .

Future Directions

Mechanistic Studies

  • Elucidate interactions with tubulin and DNA topoisomerases using X-ray crystallography .

  • Investigate off-target effects on cytochrome P450 enzymes.

Preclinical Development

  • ADMET Profiling: Assess absorption, distribution, and toxicity in animal models.

  • Formulation Strategies: Develop nanoparticle carriers to overcome solubility limitations .

Clinical Translation

Prioritize compounds with:

  • Therapeutic Index >10 (LD₅₀/ED₅₀).

  • Oral Bioavailability >30% in primates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator